4-Bromo-2-(4-methoxyphenoxy)thiazole
Overview
Description
4-Bromo-2-(4-methoxyphenoxy)thiazole is a synthetic organic compound with the molecular formula C10H8BrNO2S and a molecular weight of 286.15 g/mol . This compound features a thiazole ring substituted with a bromo group at the 4-position and a methoxyphenoxy group at the 2-position.
Scientific Research Applications
4-Bromo-2-(4-methoxyphenoxy)thiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound’s properties make it useful in material science and electronics manufacturing.
Mechanism of Action
Mode of Action
The mode of action of 4-Bromo-2-(4-methoxyphenoxy)thiazole It is believed to involve the inhibition of tubulin polymerization and the induction of apoptosis. This suggests that the compound may interact with its targets, leading to changes in cell structure and function, ultimately resulting in programmed cell death.
Result of Action
The molecular and cellular effects of This compound Its potential to induce apoptosis suggests that it may lead to cell death. This could have significant implications for its use in contexts such as cancer treatment, where promoting the death of rapidly dividing cells is beneficial.
Biochemical Analysis
Biochemical Properties
4-Bromo-2-(4-methoxyphenoxy)thiazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function . The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in metabolic flux and metabolite levels .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . These effects can lead to alterations in cellular behavior, including changes in growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function . These interactions are crucial for understanding its potential therapeutic applications and effects on cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function . Studies have shown that it can have both immediate and long-term effects on cells, depending on the duration of exposure and concentration used .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects, while higher doses can lead to toxic or adverse effects . Understanding the dosage threshold is crucial for its safe and effective use in research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions are essential for understanding its role in cellular metabolism and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. It interacts with transporters and binding proteins, affecting its localization and accumulation . These factors are important for understanding its pharmacokinetics and potential therapeutic applications .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .
Preparation Methods
The synthesis of 4-Bromo-2-(4-methoxyphenoxy)thiazole typically involves several steps starting from commercially available starting materials. One common method begins with the preparation of 4-bromoanisole, which is then reacted with 2-chloroacetyl chloride to form 2-(4-bromoanisoyl)acetyl chloride. This intermediate is further reacted with thioamide to yield the final product. The reaction conditions often involve the use of organic solvents like chloroform, ethanol, and methanol, and the reactions are typically carried out under reflux conditions .
Chemical Reactions Analysis
4-Bromo-2-(4-methoxyphenoxy)thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Comparison with Similar Compounds
4-Bromo-2-(4-methoxyphenoxy)thiazole can be compared with other thiazole derivatives, such as:
- 4-Bromo-2-phenoxythiazole
- 4-Bromo-2-methoxy-1,3-thiazole
- 2-Bromo-4-(1,1-dimethylethyl)thiazole
These compounds share similar structural features but differ in their substituents and specific applications.
Properties
IUPAC Name |
4-bromo-2-(4-methoxyphenoxy)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2S/c1-13-7-2-4-8(5-3-7)14-10-12-9(11)6-15-10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHHBXSQYIPVTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=NC(=CS2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674649 | |
Record name | 4-Bromo-2-(4-methoxyphenoxy)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1065074-21-6 | |
Record name | 4-Bromo-2-(4-methoxyphenoxy)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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